Methyl 2,5-dioxooxazolidine-4-propionate

Catalog No.
S3723086
CAS No.
7445-27-4
M.F
C7H9NO5
M. Wt
187.15 g/mol
Availability
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Methyl 2,5-dioxooxazolidine-4-propionate

CAS Number

7445-27-4

Product Name

Methyl 2,5-dioxooxazolidine-4-propionate

IUPAC Name

methyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate

Molecular Formula

C7H9NO5

Molecular Weight

187.15 g/mol

InChI

InChI=1S/C7H9NO5/c1-12-5(9)3-2-4-6(10)13-7(11)8-4/h4H,2-3H2,1H3,(H,8,11)

InChI Key

JRZZMWDRALHNFH-UHFFFAOYSA-N

SMILES

COC(=O)CCC1C(=O)OC(=O)N1

Canonical SMILES

COC(=O)CCC1C(=O)OC(=O)N1

The exact mass of the compound Methyl 2,5-dioxooxazolidine-4-propionate is 187.04807239 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2,5-dioxooxazolidine-4-propionate, also known as methyl (S)-2,5-dioxooxazolidine-4-propionate, is a chiral compound with the molecular formula C7H9NO5C_7H_9NO_5 and a molecular weight of approximately 187.15 g/mol. This compound belongs to the class of oxazolidine derivatives and features a five-membered heterocyclic ring containing two carbonyl groups (dioxo) and a propionate side chain. It is characterized by its unique structure which includes both an oxazolidine ring and a propionic acid moiety, making it significant in various chemical and biological applications .

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attacks, allowing for the introduction of various nucleophiles.
  • Ring Opening: Under certain conditions, the oxazolidine ring can open to form linear derivatives, which may further react to yield diverse products.
  • Polymerization: The compound can act as a monomer in polymerization reactions, particularly in the synthesis of polypeptides through ring-opening polymerization of N-carboxyanhydrides .

Methyl 2,5-dioxooxazolidine-4-propionate exhibits notable biological activities. It is primarily recognized for its role as a precursor in the synthesis of polyglutamate derivatives, which have applications in drug delivery systems and biocompatible materials. The compound's chiral nature allows for specific interactions with biological targets, potentially influencing enzyme activity and metabolic pathways .

Additionally, studies indicate that derivatives of this compound may exhibit anti-inflammatory properties and could be explored for therapeutic applications in treating various diseases .

The synthesis of methyl 2,5-dioxooxazolidine-4-propionate can be achieved through several methods:

  • Direct Condensation: This involves the condensation of methyl propanoate with appropriate amino acid derivatives under acidic or basic conditions to form the oxazolidine ring.
  • Ring-opening Polymerization: The compound can be synthesized via the ring-opening polymerization of N-carboxyanhydrides derived from glutamic acid derivatives, followed by methylation to yield the final product.
  • Chemical Modification: Existing oxazolidine compounds can be modified chemically through acylation or alkylation processes to introduce the propionate group .

Methyl 2,5-dioxooxazolidine-4-propionate finds applications across various fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds and drug formulations.
  • Biopolymers: Serves as a monomer for producing biodegradable polymers such as polyglutamate, which are utilized in drug delivery and tissue engineering.
  • Research: Employed in studies investigating peptide synthesis and protein engineering due to its ability to influence secondary structures .

Interaction studies involving methyl 2,5-dioxooxazolidine-4-propionate focus on its binding affinity with various biological macromolecules. Research has shown that this compound can interact with enzymes and receptors due to its structural features. For example:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses.
  • Peptide Interactions: Investigations into how this compound affects peptide conformation reveal its importance in understanding protein folding and stability .

Several compounds share structural similarities with methyl 2,5-dioxooxazolidine-4-propionate. Notable examples include:

Compound NameMolecular FormulaUnique Features
Methyl (R)-2,5-dioxooxazolidine-4-propionateC7H9NO5C_7H_9NO_5Enantiomeric form with potential different biological activity
γ-Methyl-L-glutamate-N-carboxylic acid anhydrideC7H13NO4C_7H_13NO_4Used extensively in neurobiology as a neurotransmitter precursor
N-Carboxy-L-glutamic anhydrideC6H9NO3C_6H_9NO_3Important for synthesizing polypeptides via ring-opening polymerization
Methyl (S)-3-(2,5-dioxooxazolidin-4-yl)propanoateC7H9NO5C_7H_9NO_5Similar structure but different substituents affecting reactivity

These compounds are unique due to their specific stereochemistry and functional group arrangements, which influence their reactivity and biological interactions. Methyl 2,5-dioxooxazolidine-4-propionate stands out due to its dual functionality as both a building block for polymers and a potential therapeutic agent.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

187.04807239 g/mol

Monoisotopic Mass

187.04807239 g/mol

Heavy Atom Count

13

Dates

Last modified: 07-27-2023

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